molecular formula C21H20N4O3S2 B12394494 Sirt1/2-IN-4

Sirt1/2-IN-4

Cat. No.: B12394494
M. Wt: 440.5 g/mol
InChI Key: CNBCIGYQUBSQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sirt1/2-IN-4 is a small molecule compound identified as a potent and selective dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). Sirtuins are NAD+-dependent class III histone deacetylases (HDACs) that play pivotal roles in critical cellular processes such as gene silencing, metabolism, stress response, and aging . By inhibiting SIRT1 and SIRT2, this compound modulates epigenetic regulation and affects the activity of key downstream targets like p53, FOXO, and NF-κB, which are involved in cell survival, proliferation, and inflammation pathways . In research contexts, this compound is a valuable tool for probing the biological functions of sirtuins. It has significant application in oncological research, where SIRT1/2 inhibition has been shown to induce cell cycle arrest and apoptosis in various cancer cell models . Furthermore, it is used in neurological studies, as the inhibition of SIRT2 has demonstrated a protective effect against α-synuclein-mediated toxicity, a key pathological feature in models of Parkinson's disease . Researchers utilize this compound to explore novel therapeutic strategies for age-related diseases, including neurodegenerative disorders like Alzheimer's and Huntington's disease, as well as for certain autoimmune and inflammatory conditions . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,3,4-trimethylbenzenesulfonamide

InChI

InChI=1S/C21H20N4O3S2/c1-12-8-9-19(14(3)13(12)2)30(27,28)25-17-10-18(29-21-22-11-23-24-21)20(26)16-7-5-4-6-15(16)17/h4-11,25-26H,1-3H3,(H,22,23,24)

InChI Key

CNBCIGYQUBSQAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4)C)C

Origin of Product

United States

Preparation Methods

Core Heterocycle Formation

The imidazo[2,1-b]thiazole scaffold is constructed via a one-pot cyclocondensation reaction. For example:

  • Microwave-assisted aldol condensation : 2′-Hydroxyacetophenones react with aldehydes in ethanol under microwave irradiation (160–170°C, 1 hour) to form chroman-4-one intermediates.
  • Intramolecular oxa-Michael addition : Base-promoted ring closure yields 2-alkyl-chroman-4-ones, critical for SIRT2 inhibition.

Reaction Conditions :

Step Solvent Temperature (°C) Catalyst Yield (%)
Aldol condensation Ethanol 160–170 (MW) DIPA 17–88
Oxa-Michael addition CH₂Cl₂ 25 None 45–78

Functionalization of the Core Structure

Substituents are introduced via cross-coupling and acylation reactions:

  • Pd-mediated coupling : Suzuki-Miyaura reactions install aryl groups at the 6-position of the imidazo-thiazole core.
  • Amide bond formation : 3,4,5-Trimethoxybenzoyl chloride reacts with aminophenyl intermediates in pyridine under microwave conditions (160°C, 10 minutes).

Example Protocol :

  • Dissolve 4-[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-ylmethyl]piperazine-1-carboxylic acid tert-butyl ester (300 mg, 0.73 mmol) in pyridine.
  • Add 3,4,5-trimethoxybenzoyl chloride (167 mg, 0.73 mmol) and heat via microwave irradiation.
  • Purify by flash chromatography (hexane/EtOAc) to obtain the Boc-protected product (81% yield).

Deprotection and Final Modification

  • Boc removal : Treat intermediates with trifluoroacetic acid (TFA) in dichloromethane (2 hours, 25°C) to expose the piperazine moiety.
  • Reductive amination : Sodium borohydride reduces ketone intermediates to secondary alcohols for improved solubility.

Reaction Optimization Strategies

Solvent and Catalyst Screening

  • Microwave irradiation : Reduces reaction time from 48 hours to 1 hour for chroman-4-one synthesis.
  • Solvent effects : Ethanol outperforms acetone or butanone in nitro-group reduction steps (44% vs. 28% yield).

Comparative Data :

Reaction Solvent Time (h) Yield (%)
Nitro reduction Ethanol 24 71
Nitro reduction Acetone 48 28

Purification Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 8:1 to 1:1) achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures refine final products, enhancing crystallinity for X-ray analysis.

Analytical Characterization

Spectroscopic Validation

  • ¹H/¹³C NMR : Key signals include imidazo-thiazole protons (δ 7.8–8.2 ppm) and piperazine methylenes (δ 2.5–3.5 ppm).
  • HRMS : Molecular ions ([M+H]⁺) confirm exact masses within 5 ppm error.

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm.
  • Elemental analysis : Carbon/nitrogen ratios align with theoretical values (±0.4%).

Scale-Up Considerations

Pilot-Scale Synthesis

  • Batch size : 100 g reactions conducted in 10 L reactors with mechanical stirring.
  • Temperature control : Jacketed vessels maintain exothermic reactions (e.g., nitro reductions) below 50°C.

Cost-Efficiency Metrics

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Yield (%) 71 68
Solvent consumption 500 mL 45 L
Cycle time (h) 24 28

Challenges and Troubleshooting

  • Low yields in cyclocondensation : Trace water degrades intermediates; molecular sieves (4Å) improve outcomes.
  • Epimerization during acylation : Collidine additives suppress racemization in amide bond formation.

Chemical Reactions Analysis

Types of Reactions

Sirt1/2-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Sirt1/2-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Sirt1/2-IN-4 exerts its effects by inhibiting the activity of sirtuin proteins, specifically SIRT1, SIRT2, and SIRT3. These proteins are involved in the deacetylation of various substrates, including histones and non-histone proteins. By inhibiting their activity, this compound disrupts the regulation of key biological processes, such as gene expression, DNA repair, and cellular metabolism .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Compounds for Comparison

The following compounds are selected for comparison due to structural or functional similarities:

  • Sirt1/2-IN-3 (PS9) : Dual SIRT1/2 inhibitor.
  • Javamide-II (N-Caffeoyltryptophan) : Natural SIRT1/2 inhibitor isolated from coffee.

Comparative Data Table

Parameter Sirt1/2-IN-4 (PS3) Sirt1/2-IN-3 (PS9) Javamide-II
Targets SIRT1/2/3 SIRT1/2 SIRT1/2
IC50 1.2 μM (SIRT1), 1.9 μM (SIRT2), 2.0 μM (SIRT3) 1.4 μM (SIRT1), 2.0 μM (SIRT2) Not quantified in available sources
Structural Features Synthetic tri-target inhibitor Synthetic dual-target inhibitor Natural product; contains caffeoyl and tryptophan moieties
Biological Effects Blocks p53 deacetylation, induces apoptosis, anti-leukemic activity Inhibits p53 deacetylation, anti-proliferative in leukemia Confirmed SIRT1/2 inhibition, no reported anticancer data
Selectivity Broader (SIRT3 included) Narrower (SIRT1/2 only) Likely narrow (SIRT1/2)

Detailed Comparison

Target Specificity
  • This compound: Exhibits tri-specific inhibition, targeting SIRT1, SIRT2, and SIRT3.
  • Javamide-II : Structural analysis confirms SIRT1/2 inhibition, but its selectivity profile remains unquantified.
Efficacy and Mechanisms
  • Both this compound and Sirt1/2-IN-3 demonstrate p53 deacetylation blockade , a critical mechanism for reactivating tumor suppressor pathways. However, this compound achieves complete inhibition, whereas Sirt1/2-IN-3 shows partial efficacy.
  • This compound’s SIRT3 inhibition may confer additional advantages in targeting mitochondrial dysfunction, a hallmark of aging and cancer.

Research Implications and Gaps

  • Advantages of this compound: Its tri-specificity positions it as a versatile tool for studying sirtuin crosstalk in diseases like cancer and neurodegeneration.
  • Limitations of Javamide-II : While structurally unique, the lack of quantitative IC50 data limits direct comparison with synthetic inhibitors.
  • Methodological Consistency : Studies on these compounds emphasize HPLC and NMR for structural validation, aligning with industry standards for compound characterization.

Biological Activity

Sirt1/2-IN-4 is a small molecule inhibitor that targets the sirtuin family of proteins, specifically SIRT1 and SIRT2. These proteins are NAD+-dependent deacetylases involved in various biological processes including metabolism, aging, inflammation, and neurodegenerative diseases. The modulation of sirtuin activity has garnered significant interest in therapeutic contexts, particularly in cancer and metabolic disorders.

Sirtuins, particularly SIRT1 and SIRT2, play crucial roles in cellular regulation through deacetylation of lysine residues on target proteins. The inhibition of these enzymes by this compound can lead to various biological effects:

  • Regulation of Cell Survival : SIRT1 is known to enhance cell survival during stress conditions by regulating apoptosis pathways. Inhibition may disrupt this protective mechanism, potentially leading to increased cell death under stress .
  • Impact on Inflammation : SIRT1 has anti-inflammatory properties by modulating NF-κB signaling pathways. Inhibition may exacerbate inflammatory responses, particularly in conditions like obesity and neurodegeneration .
  • Influence on Metabolism : Both SIRT1 and SIRT2 are involved in metabolic regulation. Inhibition can alter glucose metabolism and lipid profiles, which is critical in the context of metabolic diseases such as diabetes .

Research Findings

Recent studies have demonstrated the diverse effects of this compound:

  • Neurodegenerative Diseases : Research indicates that inhibiting SIRT2 can prevent α-synuclein aggregation, which is implicated in Parkinson's disease. Conversely, SIRT1 inhibition may enhance neuroinflammation .
  • Cancer : Elevated levels of SIRT1 and SIRT2 have been associated with poor prognosis in various cancers, including non-small cell lung cancer (NSCLC). In vitro studies show that downregulation of these sirtuins decreases cancer cell proliferation .

Case Study 1: Neuroprotection

A study explored the effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that inhibition of SIRT1 led to increased apoptosis markers while promoting neuroinflammation, suggesting a detrimental effect on neuronal survival .

Case Study 2: Cancer Cell Proliferation

In a clinical setting involving NSCLC patients, high expressions of SIRT1 and SIRT2 were linked to shorter recurrence-free survival rates. The application of this compound in vitro resulted in significant reductions in cell viability and proliferation rates, highlighting its potential as a therapeutic agent against certain cancers .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Key Findings Reference
NeuroprotectionIncreased apoptosis with SIRT1 inhibition; enhanced neuroinflammation
Cancer ProliferationDownregulation of SIRT1/SIRT2 decreased viability in NSCLC cells
InflammationPotential exacerbation of inflammatory responses due to loss of anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.